2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Overview
Description
2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile is a synthetic organic compound characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile typically involves the reaction of 4-fluorophenylacetonitrile with appropriate reagents to introduce the dioxopyrrolidinyl group. One common method involves the use of dibromopentane and 2,2’-dichlorodiethyl ether in the presence of sodium hydride in mineral oil, followed by reduction with lithium aluminum hydride . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile: Another fluorinated aminonitrile with similar structural features.
4-Fluorophenylacetonitrile: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile is unique due to the presence of both the dioxopyrrolidinyl and acetonitrile groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10(12(16)18)15-6-5-14/h1-4,10,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXCRJUNINNCNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327015 | |
Record name | 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202831 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
470695-17-1 | |
Record name | 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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